molecular formula C23H25ClN2O3S B2713986 1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 681844-37-1

1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine

Cat. No.: B2713986
CAS No.: 681844-37-1
M. Wt: 444.97
InChI Key: FGNUTWFOADJKAE-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the 3-chloro-4-methylphenyl group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine core.

    Attachment of the 4-ethoxynaphthalen-1-ylsulfonyl group: This can be done through a sulfonylation reaction using a sulfonyl chloride derivative of the naphthalene compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methylphenyl)piperazine: Lacks the sulfonyl and naphthalene groups.

    4-[(4-Ethoxynaphthalen-1-yl)sulfonyl]piperazine: Lacks the 3-chloro-4-methylphenyl group.

Uniqueness

1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. The presence of both the chloro-methylphenyl and ethoxynaphthalenylsulfonyl groups can enhance its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3S/c1-3-29-22-10-11-23(20-7-5-4-6-19(20)22)30(27,28)26-14-12-25(13-15-26)18-9-8-17(2)21(24)16-18/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNUTWFOADJKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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